molecular formula C10H10ClFO3 B570719 3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid CAS No. 1539613-67-6

3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid

Cat. No. B570719
CAS RN: 1539613-67-6
M. Wt: 232.635
InChI Key: BGFJRFOLZJDSPE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid, or 3-CFHBA, is a synthetic compound that has been studied for its potential applications in scientific research. It is an analog of 3-hydroxybutanoic acid (3HBA), a naturally occurring compound that is found in many organisms, including humans. 3-CFHBA has a wide range of potential applications in scientific research due to its unique properties, such as its ability to act as an inhibitor of certain enzymes, its biocompatibility, and its low toxicity.

Scientific Research Applications

3-CFHBA has a wide range of potential applications in scientific research. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. It has also been used as a substrate for the study of certain enzymes, such as aldose reductase, which is involved in the metabolism of sugars. In addition, 3-CFHBA has been studied for its potential use in drug delivery systems, as it has been shown to be biocompatible and non-toxic.

Mechanism of Action

The exact mechanism of action of 3-CFHBA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, by binding to their active sites and preventing them from catalyzing their reactions. It is also believed to act as a substrate for certain enzymes, such as aldose reductase, by binding to their active sites and allowing them to catalyze their reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFHBA have not been extensively studied. However, studies have shown that it is biocompatible and non-toxic, making it a potential candidate for use in drug delivery systems. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-CFHBA in laboratory experiments include its low toxicity, its biocompatibility, and its ability to act as an inhibitor or substrate of certain enzymes. The main limitation of using 3-CFHBA in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

The potential future directions for 3-CFHBA include further research into its mechanism of action, its potential use in drug delivery systems, and its potential applications in other areas of scientific research. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses. Finally, further research into its advantages and limitations for laboratory experiments could lead to improved methods for its use in scientific research.

Synthesis Methods

3-CFHBA can be synthesized in a variety of ways, but the most common method involves the reaction of 2-chlorophenol and 3-fluorohydroxybutanoic acid. The reaction is typically performed in an aqueous solution at a pH of 5-7. The resulting product is a white crystalline solid, which can be purified by recrystallization.

properties

IUPAC Name

3-(2-chlorophenyl)-2-fluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-10(15,8(12)9(13)14)6-4-2-3-5-7(6)11/h2-5,8,15H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFJRFOLZJDSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)(C(C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid

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